Methyl 3-oxo-4-(4-chlorophenyl)butanoate
Overview
Description
Methyl 3-oxo-4-(4-chlorophenyl)butanoate is a chemical compound that belongs to the family of beta-keto esters. It is characterized by the presence of a 4-chlorophenyl group attached to a butanoate backbone with a keto group at the third position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-(4-chlorophenyl)butanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-oxo-4-(4-chlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-oxo-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the keto and chlorophenyl groups allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-4-(3-chlorophenyl)butanoate
- Methyl 4-chloro-3-oxo-butanoate
- Methyl 4-(4-chlorophenyl)-4-oxobutanoate
Uniqueness
Methyl 3-oxo-4-(4-chlorophenyl)butanoate is unique due to its specific substitution pattern on the phenyl ring and the position of the keto group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZZOLHYAAIMBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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